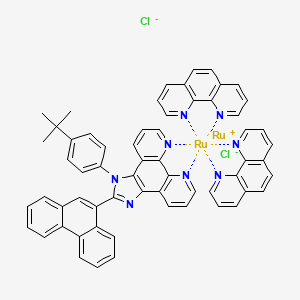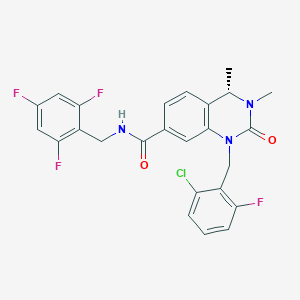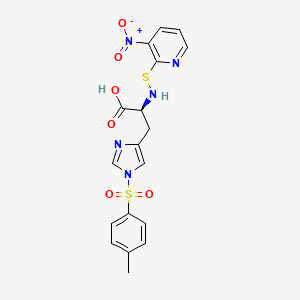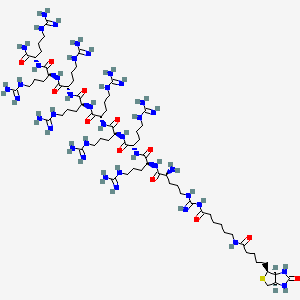
Antibacterial agent 140 (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antibacterial agent 140 (chloride) is a novel compound that has shown significant promise in the detection and treatment of Gram-positive bacteria. It is a ruthenium-based photosensitizer that interacts specifically with lipoteichoic acids on the surface of Gram-positive bacteria, making it highly effective in both in vitro and in vivo settings .
Preparation Methods
The synthesis of Antibacterial agent 140 (chloride) involves several steps, including the preparation of the ruthenium complex and its subsequent functionalization. The synthetic route typically involves the use of ruthenium precursors, ligands, and various reaction conditions such as temperature control and solvent selection. Industrial production methods may involve scaling up these reactions while ensuring the purity and stability of the final product .
Chemical Reactions Analysis
Antibacterial agent 140 (chloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Antibacterial agent 140 (chloride) has a wide range of scientific research applications, including:
Chemistry: Used as a photosensitizer in various chemical reactions.
Biology: Employed in the detection and treatment of bacterial infections, particularly those caused by Gram-positive bacteria.
Medicine: Investigated for its potential use in photodynamic therapy for bacterial infections.
Industry: Utilized in the development of antibacterial coatings and materials
Mechanism of Action
The mechanism of action of Antibacterial agent 140 (chloride) involves its interaction with lipoteichoic acids on the surface of Gram-positive bacteria. This interaction disrupts the bacterial cell membrane, leading to cell death. The compound also exhibits strong antibacterial activity under light irradiation, making it effective in photodynamic therapy .
Comparison with Similar Compounds
Antibacterial agent 140 (chloride) is unique due to its ruthenium-based structure and its specific interaction with lipoteichoic acids. Similar compounds include other ruthenium-based photosensitizers and antibacterial agents that target Gram-positive bacteria. Antibacterial agent 140 (chloride) stands out due to its high selectivity and effectiveness under light irradiation .
Properties
Molecular Formula |
C61H44Cl2N8Ru2- |
|---|---|
Molecular Weight |
1162.1 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-2-phenanthren-9-ylimidazo[4,5-f][1,10]phenanthroline;1,10-phenanthroline;ruthenium;ruthenium(1+);dichloride |
InChI |
InChI=1S/C37H28N4.2C12H8N2.2ClH.2Ru/c1-37(2,3)24-16-18-25(19-17-24)41-35-30-15-9-21-39-33(30)32-29(14-8-20-38-32)34(35)40-36(41)31-22-23-10-4-5-11-26(23)27-12-6-7-13-28(27)31;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;/h4-22H,1-3H3;2*1-8H;2*1H;;/q;;;;;;+1/p-2 |
InChI Key |
HFIVRUPMHMOYDL-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C4=C(C5=C3C=CC=N5)N=CC=C4)N=C2C6=CC7=CC=CC=C7C8=CC=CC=C86.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Ru].[Ru+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[(2R)-3-carboxy-2-(3-hydroxy-3-methylbutanoyl)oxypropyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate](/img/structure/B12399427.png)



![(2R,3S,5R)-2-[6-(benzylamino)-2-chloropurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12399445.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)

